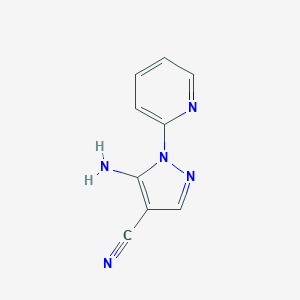
N-(4-bromobenzyl)cyclopropanamine
Vue d'ensemble
Description
N-(4-bromobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.113 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a bromobenzyl group via an amine linkage . The exact mass of the molecule is 225.015305 .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 292.2±15.0 °C at 760 mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, related to N-(4-bromobenzyl)cyclopropanamine, have been investigated for their ability to inhibit carbonic anhydrase isoenzymes. These compounds demonstrated significant inhibitory effects, with the bromophenol derivatives showing potent activity against both ubiquitous and tumor-associated human carbonic anhydrase isoenzymes (Boztaş et al., 2015).
Biological Activity of Cyclopropanecarboxyl Derivatives
Studies on cyclopropanecarboxylic acid derivatives, closely related to this compound, have revealed notable biological activities. For instance, some synthesized N-(substituted) cyclopropanecarboxyl-N'-pyridin-2-yl thioureas showed excellent herbicidal and fungicidal activity, highlighting the potential of cyclopropanamine compounds in agricultural applications (Tian et al., 2009).
Synthesis of Aminocyclopropyl Moieties
In the synthesis of amino acids incorporating aminocyclopropyl moieties, this compound-like compounds have been utilized. These compounds have been transformed into various bioactive molecules, illustrating the versatility of cyclopropanamine derivatives in synthesizing complex organic structures (Kordes et al., 2000).
Antimicrobial and Antifungal Applications
Cyclopropanamine compounds, similar to this compound, have shown potential in antimicrobial and antifungal applications. Mono- and dispirocyclotriphosphazenes with bromobenzyl pendant arms demonstrated significant activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Kuzey et al., 2020).
LSD1 Inhibition for CNS Disorders
Functionalized cyclopropanamine inhibitors, akin to this compound, have been examined for their role in inhibiting lysine-specific demethylase 1 (LSD1). Inhibition of LSD1 is being explored for treating various central nervous system disorders, including schizophrenia and Alzheimer’s disease (Blass, 2016).
Antitumor Activity
Certain derivatives of this compound have shown promising antitumor activity in vitro. S-(p-Bromobenzyl)glutathione diesters, for instance, have displayed inhibitory effects on human leukemia cell growth, suggesting their potential as antitumor agents (Thornalley et al., 1996).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGKPGNDJXTNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405958 | |
| Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-73-4 | |
| Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


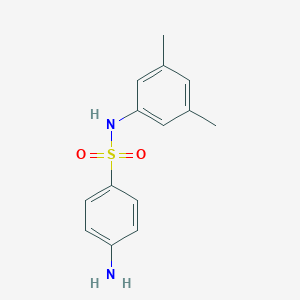
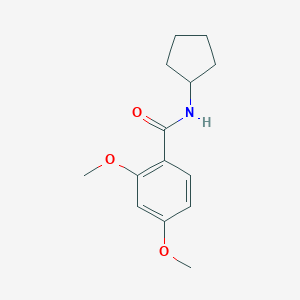
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
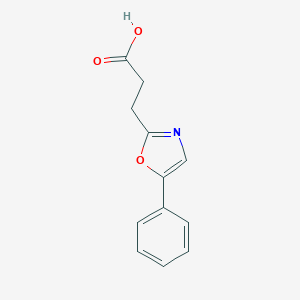
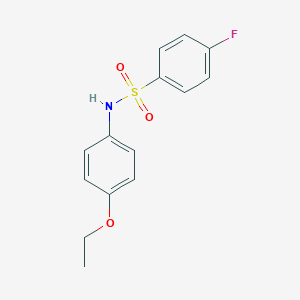

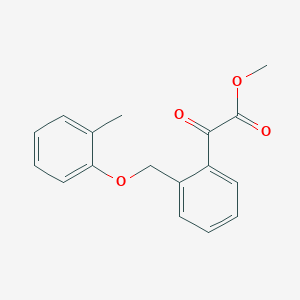
![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)


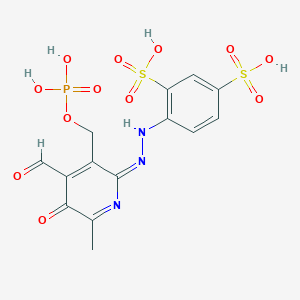
![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)
